3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
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Overview
Description
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C9H13N3·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. This inhibition is often achieved through binding to the active site of the target enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also have a pyrazolopyridine core but differ in the position of the nitrogen atoms and other structural features.
Uniqueness
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is unique due to its specific cyclopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug design and other scientific research applications .
Properties
CAS No. |
733757-90-9 |
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Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-6(1)9-7-3-4-10-5-8(7)11-12-9;/h6,10H,1-5H2,(H,11,12);1H |
InChI Key |
ATMAZEROKCCMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC3=C2CCNC3.Cl |
Origin of Product |
United States |
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